

Application Note: Isolation of Hydroxy Darunavir using Preparative High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B1429731

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Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[1][2] Its metabolism in the body leads to the formation of various metabolites, including hydroxylated forms. The isolation and purification of these metabolites, such as **Hydroxy Darunavir**, are crucial for various research and development activities, including structural elucidation, pharmacological and toxicological studies, and for use as reference standards in analytical methods. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying specific compounds from complex mixtures with high purity.

This application note provides a detailed protocol for the isolation of **Hydroxy Darunavir** using preparative HPLC. The methodology is based on established reversed-phase HPLC principles for the separation of Darunavir and its related substances.[3][4]

Materials and Methods

Instrumentation:

- Preparative HPLC system equipped with:
 - Binary or quaternary gradient pump

- Autosampler or manual injector with a large volume loop
- UV-Vis or Photodiode Array (PDA) detector
- Fraction collector
- Data acquisition and processing software

Chemicals and Reagents:

- Crude or semi-purified sample containing **Hydroxy Darunavir**
- HPLC-grade acetonitrile
- HPLC-grade methanol
- High-purity water (e.g., Milli-Q or equivalent)
- Formic acid (or other suitable buffer components like ammonium formate or phosphate buffer)[5][6]
- Sample dissolution solvent (e.g., a mixture of acetonitrile and water)

Experimental Protocols

1. Sample Preparation:

A crude sample containing **Hydroxy Darunavir**, potentially from a synthetic reaction mixture or a biological matrix extract, needs to be prepared for injection into the preparative HPLC system.

- Dissolve the crude sample in a suitable solvent to the highest possible concentration without causing precipitation. A mixture of acetonitrile and water is often a good starting point.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

2. Preparative HPLC Method Development (Based on Analytical Scale):

The development of a preparative HPLC method often starts with the optimization of the separation at an analytical scale. The goal is to achieve good resolution between **Hydroxy Darunavir** and other impurities.

- **Column Selection:** A reversed-phase C18 column is a common choice for the separation of Darunavir and its metabolites.[6][7] For preparative scale, a column with a larger internal diameter (e.g., 20-50 mm) and longer length (e.g., 150-250 mm) is used to accommodate higher sample loads.
- **Mobile Phase Selection:** A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[5] The gradient program should be optimized to maximize the resolution of the target compound.
- **Detection Wavelength:** Darunavir and its metabolites exhibit UV absorbance. A detection wavelength of around 265 nm is suitable for monitoring the elution of these compounds.[6]

3. Preparative HPLC Protocol:

The following is a generalized protocol for the isolation of **Hydroxy Darunavir**. The exact parameters may need to be adjusted based on the specific sample and HPLC system.

- **Column:** C18, 10 μ m, 250 x 21.2 mm (or similar dimensions)
- **Mobile Phase A:** 0.1% Formic acid in Water
- **Mobile Phase B:** 0.1% Formic acid in Acetonitrile
- **Flow Rate:** 18-25 mL/min
- **Detection:** 265 nm
- **Injection Volume:** 1-5 mL (depending on sample concentration and column capacity)
- **Gradient Program:**
 - Start with a suitable initial percentage of Mobile Phase B (e.g., 30%).

- Increase the percentage of Mobile Phase B linearly to elute the compounds of interest.
- Hold at a high percentage of Mobile Phase B to wash the column.
- Return to the initial conditions and equilibrate the column for the next injection.

4. Fraction Collection:

- Monitor the chromatogram in real-time.
- Collect the fractions corresponding to the peak of **Hydroxy Darunavir** using an automated fraction collector. The collection can be triggered by time or detector signal (slope or threshold).

5. Post-Purification Processing:

- Combine the collected fractions containing the purified **Hydroxy Darunavir**.
- Analyze a small aliquot of the combined fraction by analytical HPLC to confirm the purity.
- Remove the HPLC mobile phase solvents, typically by rotary evaporation or lyophilization, to obtain the isolated **Hydroxy Darunavir** as a solid.

Data Presentation

Table 1: Preparative HPLC Parameters for **Hydroxy Darunavir** Isolation

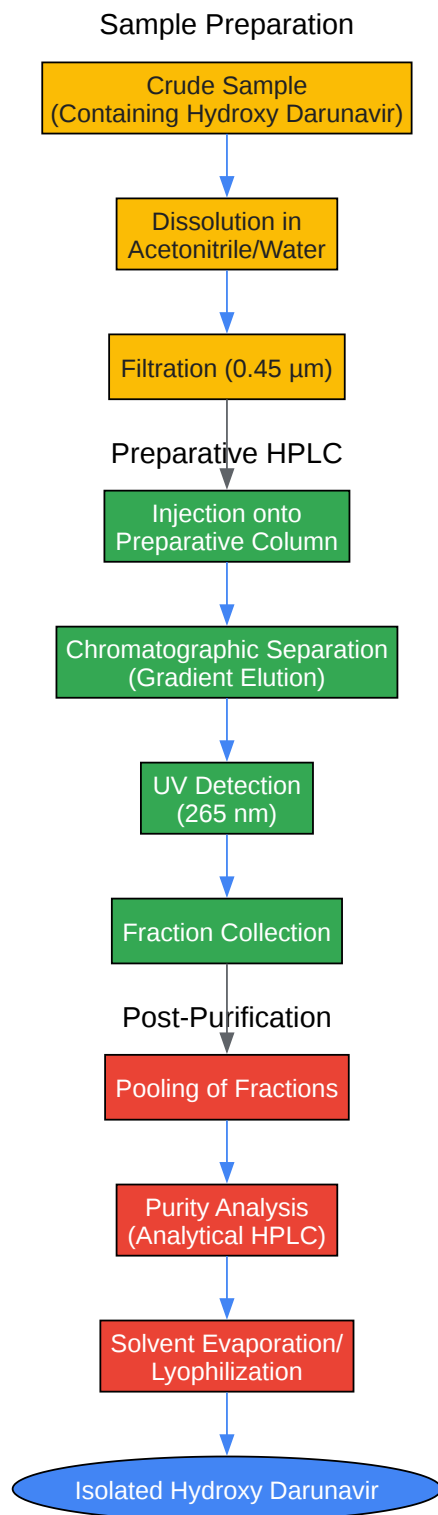
Parameter	Value
Instrument	Preparative HPLC System
Column	Reversed-Phase C18, 10 μ m, 250 x 21.2 mm
Mobile Phase A	0.1% (v/v) Formic Acid in Water
Mobile Phase B	0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate	20 mL/min
Detection Wavelength	265 nm
Injection Volume	2 mL of concentrated sample solution
Column Temperature	Ambient
Fraction Collection	Triggered by UV signal for the target peak

Table 2: Illustrative Gradient Elution Program

Time (minutes)	% Mobile Phase B
0	30
20	70
25	95
30	95
31	30
40	30

Visualization

Workflow for Preparative HPLC Isolation of Hydroxy Darunavir

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